Urea, C-14

Overview

Description

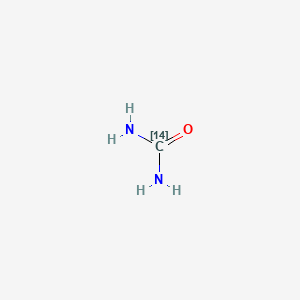

Urea, C-14, also known as carbon-14 labeled urea, is a compound where the carbon atom in the urea molecule is replaced with the radioactive isotope carbon-14. This compound is primarily used in diagnostic tests, particularly the urea breath test, to detect the presence of Helicobacter pylori bacteria in the stomach. The carbon-14 isotope allows for the detection of the bacteria through the measurement of radioactive carbon dioxide in the patient’s breath .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of carbon-14 labeled urea involves the synthesis of urea from carbon-14 labeled carbon dioxide and ammonia. The reaction typically occurs under controlled conditions to ensure the incorporation of the radioactive isotope into the urea molecule. The general reaction is as follows:

CO214+2NH3→CO(NH2)214+H2O

Industrial Production Methods: Industrial production of carbon-14 labeled urea is carried out in specialized facilities equipped to handle radioactive materials. The process involves the careful handling and synthesis of carbon-14 labeled carbon dioxide, which is then reacted with ammonia to produce the labeled urea. The production process must adhere to strict safety and regulatory guidelines to ensure the safe handling of radioactive substances .

Types of Reactions:

Hydrolysis: Urea, C-14 undergoes hydrolysis in the presence of water, breaking down into carbon dioxide and ammonia.

Oxidation: It can be oxidized to produce carbon dioxide and nitrogen.

Reduction: Under certain conditions, urea can be reduced to form amines.

Common Reagents and Conditions:

Hydrolysis: Water and acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Carbon dioxide and ammonia.

Oxidation: Carbon dioxide and nitrogen.

Reduction: Amines

Chemistry:

- Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

- Employed in the synthesis of labeled compounds for research purposes.

Biology:

- Utilized in metabolic studies to trace the incorporation of carbon into biological molecules.

- Helps in understanding nitrogen metabolism in organisms.

Medicine:

- Primarily used in the urea breath test to diagnose Helicobacter pylori infections.

- Aids in monitoring the effectiveness of treatment for H. pylori eradication.

Industry:

- Applied in the study of environmental pollution and the nitrogen cycle.

- Used in the development of new materials and catalysts .

Mechanism of Action

The primary mechanism of action of urea, C-14, in the urea breath test involves the enzyme urease, produced by Helicobacter pylori. When the labeled urea is ingested, the urease enzyme breaks it down into ammonia and carbon dioxide. The carbon-14 labeled carbon dioxide is then absorbed into the bloodstream and exhaled in the breath. The presence of radioactive carbon dioxide in the breath indicates the presence of Helicobacter pylori in the stomach .

Comparison with Similar Compounds

Thiourea: Similar in structure but contains sulfur instead of oxygen. Used in organic synthesis and as a reagent.

Selenourea: Contains selenium instead of oxygen. Used in specialized chemical reactions.

Uniqueness:

- Urea, C-14 is unique due to the presence of the radioactive carbon-14 isotope, which allows for its use in diagnostic tests and research applications.

- Unlike thiourea and selenourea, this compound is primarily used for its radioactive properties rather than its chemical reactivity .

Biological Activity

Urea C-14, a radiolabeled compound, plays a significant role in medical diagnostics, particularly in the detection of Helicobacter pylori (H. pylori) infections. This article explores its biological activity, focusing on its mechanisms, applications in clinical settings, and relevant research findings.

Overview of Urea C-14

Urea C-14 is a urea molecule tagged with the radioactive isotope carbon-14. It is primarily used in the Urea Breath Test (UBT) to diagnose H. pylori infections, which are linked to various gastrointestinal disorders, including gastritis and peptic ulcers. The mechanism involves the detection of urease activity produced by H. pylori, which hydrolyzes urea into ammonia and carbon dioxide (CO2). The presence of urease indicates an H. pylori infection, as this enzyme is not found in mammalian cells.

Upon ingestion, Urea C-14 is metabolized by H. pylori if present in the stomach. The reaction can be summarized as follows:

The CO2 produced is then absorbed into the bloodstream and exhaled as radioactive carbon dioxide (). The detection of in breath samples indicates a positive test for H. pylori infection.

Urea Breath Test (UBT)

The UBT using Urea C-14 is a non-invasive diagnostic tool that has shown high sensitivity and specificity for detecting H. pylori infections. Recent meta-analyses have reported:

- Sensitivity : Ranges from 64% to 100%, with pooled estimates around 92.5% .

- Specificity : Ranges from 60.5% to 100%, with pooled estimates around 89.9% .

These statistics affirm the UBT's reliability compared to traditional methods such as endoscopy or biopsy.

Biokinetics and Dosimetry

A study conducted on adults and children demonstrated the biokinetics of after administration of Urea C-14. Key findings included:

- Recovery : Approximately 91.1% of the administered activity was recovered through exhalation and urine within specified time frames.

- Excretion : The majority was excreted via urine within 72 hours, with lower percentages exhaled .

- Radiation Dose : The effective dose was calculated to be approximately 2.1 µSv for adults and between 0.9-2.5 µSv for children, indicating minimal radiation exposure .

Case Studies

A clinical validation study involving 75 patients compared the UBT results with standard diagnostic methods:

- Results : The UBT correctly identified H. pylori infection in 98% of cases, demonstrating its efficacy as a diagnostic tool .

- Eradication Proof : In follow-up tests post-treatment, the UBT showed a sensitivity of 100% for confirming eradication of H. pylori .

Data Tables

The following table summarizes key statistics from various studies regarding the diagnostic performance of Urea C-14 in detecting H. pylori:

| Study Reference | Sensitivity (%) | Specificity (%) | Sample Size |

|---|---|---|---|

| Study A | 92.5 | 89.9 | Varied |

| Study B | 98 | 95 | 75 |

| Meta-analysis | 64 - 100 | 60.5 - 100 | >5000 |

Properties

IUPAC Name |

diamino(114C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026303 | |

| Record name | Urea-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The urease enzyme is not present in mammalian cells, so the presence of urease in the stomach is evidence that bacteria are present. The presence of urease is not specific for H. pylori, but other bacteria are not usually found in the stomach. To detect H. pylori, urea labeled with 14C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 14CO2 is absorbed into the blood and exhaled in the breath. Following ingestion of the capsule by a patient with H. pylori, 14CO2 excretion in the breath peaks between 10 and 15 minutes and declines thereafter with a biological half-life of about 15 minutes. Therefore, the detection of isotope-labelled carbon dioxide in exhaled breath indicates that urease is present in the stomach, and hence that H. pylori bacteria are present. | |

| Record name | Urea C-14 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

594-05-8 | |

| Record name | Urea-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea C 14 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-14 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urea-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ6M63TEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.